molecular formula C23H25N3O3S2 B2759503 N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-68-6

N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2759503
CAS No.: 941874-68-6
M. Wt: 455.59
InChI Key: RTLUABGGGJILLZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S, and it features a thiazole ring, a methoxyphenethyl group, and a p-tolylamino moiety. The structural complexity contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC18H22N2O3SC_{18}H_{22}N_{2}O_{3}S
Molecular Weight358.44 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. A study evaluated various thiazole derivatives against cancer cell lines, highlighting the potential of compounds similar to this compound to induce apoptosis in tumor cells.

  • Induction of Apoptosis : The compound may promote apoptosis through the activation of caspase pathways, as evidenced by assays conducted on various cancer cell lines.
  • Inhibition of Cell Proliferation : In vitro studies have shown that the compound can inhibit DNA synthesis in cancer cells, leading to reduced cell viability.

Case Studies

  • Study on A549 and C6 Cell Lines :
    • Objective : To evaluate the anticancer activity of thiazole derivatives.
    • Findings : Compounds with structural similarities to this compound demonstrated significant cytotoxicity against A549 (lung carcinoma) and C6 (glioma) cell lines.
    • Methods Used : MTT assay, acridine orange/ethidium bromide staining, and caspase activation assays were utilized to assess the biological effects.

Table 2: Summary of Anticancer Activity Studies

Cell LineIC50 (µM)Mechanism
A54915Apoptosis induction
C612DNA synthesis inhibition

Pharmacological Implications

The unique structure of this compound suggests potential applications beyond oncology. Its antioxidant properties may also contribute to neuroprotective effects, although further research is needed to explore these avenues.

Future Research Directions

  • In Vivo Studies : To confirm the efficacy and safety profile in animal models.
  • Mechanistic Studies : Further elucidation of the molecular pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific cancer types.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-3-7-18(8-4-16)25-22(28)15-31-23-26-19(14-30-23)13-21(27)24-12-11-17-5-9-20(29-2)10-6-17/h3-10,14H,11-13,15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLUABGGGJILLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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